molecular formula C21H12Cl2FN3O3 B2871917 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946322-42-5

3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2871917
CAS No.: 946322-42-5
M. Wt: 444.24
InChI Key: BEBYUPGCBGQMQG-UHFFFAOYSA-N
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Description

The compound “3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide” is a complex organic molecule. It contains a furo[3,2-b]pyridine core, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This core is often found in various pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furo[3,2-b]pyridine core, with various functional groups attached to it, including a 2,5-dichlorobenzamido group and a 2-fluorophenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the furo[3,2-b]pyridine core and the attached functional groups. For instance, the furo[3,2-b]pyridine core can undergo various reactions, including oxidative cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, some furo[3,2-b]pyridine derivatives exhibit favorable aggregation induced emissive enhancement behavior and reasonable hole mobility .

Scientific Research Applications

Research Applications of Furo[3,2-b]pyridine Derivatives

Anticancer Agents :Compounds structurally related to furo[3,2-b]pyridine have been extensively explored for their anticancer properties. For instance, thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives were synthesized and evaluated for their antiproliferative activity against a range of cancer cell lines, with certain derivatives demonstrating significant activity (Hung et al., 2014). This suggests that compounds with a furo[3,2-b]pyridine core could be potential candidates for developing new anticancer therapies.

Kinase Inhibitors :The structural motif of furo[3,2-b]pyridine has been identified in the design of selective and orally efficacious inhibitors of the Met kinase superfamily, which are crucial in the development of cancer and metastasis. The discovery of such compounds highlights the therapeutic potential of furo[3,2-b]pyridine derivatives in targeting kinase-driven pathways in cancer (Schroeder et al., 2009).

Antiprotozoal Agents :Research into novel dicationic imidazo[1,2-a]pyridines, a class related to furo[3,2-b]pyridine derivatives, has demonstrated significant antiprotozoal activity, offering a promising avenue for treating diseases caused by protozoan parasites (Ismail et al., 2004).

Antibacterial and Antitubercular Activities :Furo[3,2-b]pyridine derivatives have also been explored for their antibacterial and antitubercular activities, with certain derivatives showing potent activity against Mycobacterium tuberculosis and other bacterial strains. This area of research underscores the potential of furo[3,2-b]pyridine derivatives in addressing resistant bacterial infections (Bodige et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, some furo[3,2-b]pyridine derivatives are known to be potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, such as its potential as a kinase inhibitor or a modulator of the Hedgehog signaling pathway . Additionally, further studies could explore the synthesis of related compounds and their properties.

Properties

IUPAC Name

3-[(2,5-dichlorobenzoyl)amino]-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2FN3O3/c22-11-7-8-13(23)12(10-11)20(28)27-18-17-16(6-3-9-25-17)30-19(18)21(29)26-15-5-2-1-4-14(15)24/h1-10H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBYUPGCBGQMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(O2)C=CC=N3)NC(=O)C4=C(C=CC(=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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